Cas no 2060032-72-4 (imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone)

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone 化学的及び物理的性質
名前と識別子
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- INDEX NAME NOT YET ASSIGNED
- imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone
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- MDL: MFCD30502593
- インチ: 1S/C6H15NOS/c1-5(2)6(3)9(4,7)8/h5-7H,1-4H3
- InChIKey: NHMSSGHPDXIYSF-UHFFFAOYSA-N
- SMILES: C(C)(C(C)C)S(=O)(=N)C
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344376-5g |
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |
2060032-72-4 | 5g |
$2028.0 | 2023-09-03 | ||
Enamine | EN300-344376-0.25g |
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |
2060032-72-4 | 95.0% | 0.25g |
$642.0 | 2025-03-18 | |
Enamine | EN300-344376-2.5g |
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |
2060032-72-4 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
Enamine | EN300-344376-1.0g |
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |
2060032-72-4 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063480-1g |
Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |
2060032-72-4 | 95% | 1g |
¥3514.0 | 2023-03-11 | |
Enamine | EN300-344376-10.0g |
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |
2060032-72-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 | |
Enamine | EN300-344376-0.1g |
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |
2060032-72-4 | 95.0% | 0.1g |
$615.0 | 2025-03-18 | |
Enamine | EN300-344376-0.05g |
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |
2060032-72-4 | 95.0% | 0.05g |
$587.0 | 2025-03-18 | |
Enamine | EN300-344376-0.5g |
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |
2060032-72-4 | 95.0% | 0.5g |
$671.0 | 2025-03-18 | |
Enamine | EN300-344376-10g |
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |
2060032-72-4 | 10g |
$3007.0 | 2023-09-03 |
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanoneに関する追加情報
Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone: A Comprehensive Overview
The compound imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone, identified by the CAS number 2060032-72-4, is a significant molecule in the field of organic chemistry. This compound belongs to the class of sulfanones, which are known for their versatile applications in various industries, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound comprises a sulfanone core with specific substituents that confer unique chemical properties and reactivity.
Recent studies have highlighted the potential of sulfanone derivatives in drug design, particularly in the development of enzyme inhibitors and bioisosteres. The presence of the imino group in this compound adds to its functional diversity, making it a valuable intermediate in organic synthesis. Researchers have explored its role in catalytic processes, where it has demonstrated promising activity as a ligand or catalyst in asymmetric synthesis.
The synthesis of imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The optimization of these steps has been a focus of recent research, with scientists aiming to enhance yield and purity while minimizing environmental impact. For instance, green chemistry approaches, such as the use of microwave-assisted synthesis or solvent-free conditions, have been reported to improve the efficiency of this compound's production.
In terms of applications, this compound has shown potential in the field of materials science as a precursor for advanced polymers or coatings. Its ability to form stable bonds under various conditions makes it an attractive candidate for industrial applications. Additionally, its role as an intermediate in pharmaceutical synthesis has been explored, with studies indicating its involvement in the development of novel anti-inflammatory agents.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone. Quantum mechanical calculations have revealed that the compound exhibits unique electronic properties due to the conjugation between the sulfanone and imino groups. These findings have implications for its use in electronic materials and sensors.
The environmental impact of this compound has also been a subject of recent research. Studies have focused on its biodegradability and toxicity profiles, with results indicating that it poses minimal risk under standard usage conditions. This aligns with growing industry trends toward sustainable chemistry practices.
In conclusion, imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone is a versatile and intriguing compound with a wide range of potential applications. Its unique chemical properties and functional groups make it a valuable tool in organic synthesis and materials science. As research continues to uncover new aspects of its behavior and utility, this compound is poised to play an increasingly important role in various scientific and industrial domains.
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